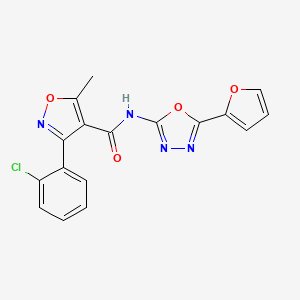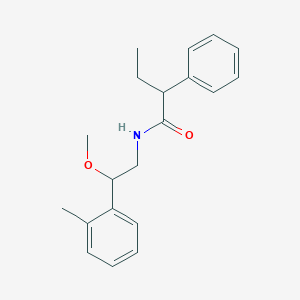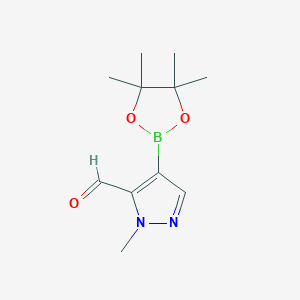
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments.
Scientific Research Applications
Synthesis and Pharmacological Activities
Compounds containing quinoxaline rings, fused with tetrazoles and oxadiazoles, have been synthesized and found to exhibit a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, and anticonvulsant properties. The significance of quinoxalines, tetrazoles, and 1,3,4-oxadiazoles in medicinal and heterocyclic chemistry has led to the development of derivatives that have been tested for antibacterial activity, showcasing their potential in drug design and development (Kethireddy et al., 2017).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-oxadiazole hybrids have been designed, synthesized, and evaluated for their antimicrobial and antiprotozoal activities. These studies revealed that quinoxaline-based 1,3,4-oxadiazoles displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, making them potential candidates for developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives has been a focus of research due to their versatile pharmacological properties. These compounds have been synthesized through various methods, including palladium-catalyzed C−N coupling reactions. The synthesized compounds have been explored for their electrochemical, photocatalytic, and magnetic properties, highlighting their utility beyond pharmacological applications and into materials science (Li et al., 2020).
Antimicrobial Screening
Novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Idrees et al., 2020).
Electroluminescent Materials
Research has also extended into the development of electroluminescent materials using carbazole derivatives that include quinoxaline units. These materials have been explored for their potential in organic light-emitting diodes (OLEDs), showcasing the broader applications of quinoxaline derivatives beyond the pharmaceutical industry (Thomas et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The inhibition of Coagulation factor X affects the coagulation cascade, a biochemical pathway responsible for blood clotting. The downstream effects of this inhibition could include a decrease in the formation of fibrin, the protein that forms the meshwork of a blood clot .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of Coagulation factor X, leading to a reduction in clot formation . This could potentially result in prolonged bleeding times or an increased risk of bleeding.
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O2S/c16-12-6-5-11(24-12)14-20-21-15(23-14)19-13(22)10-7-17-8-3-1-2-4-9(8)18-10/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDLUPBIPIGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

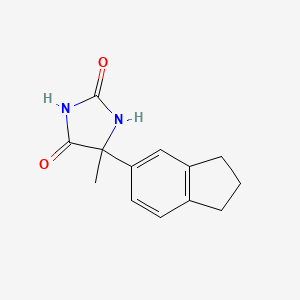
![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)
![5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2811732.png)
![6-(2-hydroxyethyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)
![N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2811734.png)
![4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one](/img/structure/B2811735.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide](/img/structure/B2811736.png)
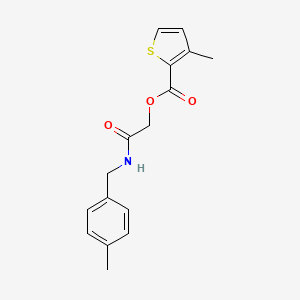
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)

